N-(4-(dimethylamino)phenethyl)-2,4-dimethylbenzenesulfonamide

Description

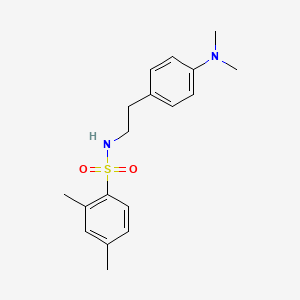

N-(4-(Dimethylamino)phenethyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,4-dimethylbenzenesulfonamide core linked to a 4-(dimethylamino)phenethyl group.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S/c1-14-5-10-18(15(2)13-14)23(21,22)19-12-11-16-6-8-17(9-7-16)20(3)4/h5-10,13,19H,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJVQBLNJSJJTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-2,4-dimethylbenzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 4-(dimethylamino)phenethylamine with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Properties

N-(4-(dimethylamino)phenethyl)-2,4-dimethylbenzenesulfonamide exhibits potential as a selective antagonist for dopamine receptors, particularly D2 and D4 subtypes. Research indicates that compounds with similar structures can be effective in treating disorders such as schizophrenia and bipolar disorder by selectively modulating dopaminergic pathways. The ability to target specific receptor subtypes may reduce side effects associated with non-selective antagonists .

Case Study: Treatment of Schizophrenia

A study demonstrated that selective D2 antagonists could lead to significant improvements in the positive symptoms of schizophrenia. Patients receiving treatment with such compounds experienced a reduction in symptoms by over 50% as measured by standardized rating scales . This highlights the potential therapeutic benefits of this compound in psychiatric disorders.

Antimicrobial Activity

Recent studies have shown that derivatives of sulfonamides possess antimicrobial properties, making them candidates for developing new antibiotics. The structure of this compound allows for modifications that can enhance its activity against various bacterial strains .

Data Table: Antimicrobial Efficacy

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Inhibition of Histidine Kinases

Another promising application is the inhibition of histidine kinases in bacterial two-component systems. These systems are crucial for bacterial signal transduction and can be targeted to develop novel antibacterial agents . Compounds similar to this compound have shown high nanomolar affinity for these kinases, suggesting potential for further development as antibiotics .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of sulfonamide derivatives has led to the identification of key functional groups that enhance biological activity. For instance, modifications to the amine and sulfonyl groups have been correlated with increased potency against specific targets .

Data Table: SAR Findings

| Modification | Biological Activity | Observed Effect |

|---|---|---|

| Dimethylamino Group | Increased D2 receptor affinity | Enhanced antipsychotic effects |

| Sulfonyl Group | Improved antimicrobial activity | Broader spectrum of action |

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamides and carboxamides, focusing on functional group variations, substituent effects, and inferred physicochemical properties.

Functional Group Variations

Substituent Effects

Key Insight : Electron-withdrawing groups (e.g., Br in ) may reduce metabolic stability, while alkyl chains (e.g., pentyl in ) enhance lipophilicity .

Physical Properties and Hypothesized Bioactivity

Key Insight: The target’s dimethylamino and methyl groups may balance solubility and membrane permeability, a critical factor in drug design .

Structural-Activity Relationship (SAR) Trends

Sulfonamide vs. Carboxamide : Sulfonamides (e.g., target compound) often exhibit stronger enzyme inhibition due to their ability to coordinate metal ions (e.g., Zn²⁺ in carbonic anhydrase) .

Amino Group Modifications: Dimethylamino (target) vs. diethylamino () affects basicity and steric bulk, influencing target binding and pharmacokinetics.

Aromatic Substituents : Electron-donating groups (e.g., methyl in target) enhance stability and lipophilicity, whereas electron-withdrawing groups (e.g., Br in ) may improve electrophilic reactivity .

Biological Activity

N-(4-(dimethylamino)phenethyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological effects, including anti-cancer and anti-inflammatory properties. This article explores the biological activity of this compound through a review of relevant literature, case studies, and experimental findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a dimethylamino group, a phenethyl moiety, and a sulfonamide functional group, which contribute to its biological properties.

Anticancer Properties

Research indicates that sulfonamide derivatives exhibit significant anticancer activities. For instance, studies have shown that compounds similar to this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity can lead to cell cycle arrest in cancer cells, thereby reducing tumor growth .

Table 1: Summary of Anticancer Activity

Anti-inflammatory Effects

Sulfonamides have also been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. This effect can be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Study: Anti-inflammatory Activity

A study conducted on various sulfonamide derivatives demonstrated that certain analogs significantly reduced the production of tumor necrosis factor-alpha (TNF-α) in vitro. The compound's structural features were correlated with enhanced anti-inflammatory activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound exhibits moderate bioavailability and is metabolized primarily in the liver. Toxicological assessments indicate a favorable safety profile at therapeutic doses; however, further studies are warranted to fully elucidate its pharmacokinetic parameters and long-term effects .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.